molecular formula C8H7NO B3256804 1-(Pyridin-2-yl)prop-2-yn-1-ol CAS No. 276884-47-0

1-(Pyridin-2-yl)prop-2-yn-1-ol

Cat. No. B3256804
M. Wt: 133.15 g/mol
InChI Key: NVIBNTUUTHBRCQ-UHFFFAOYSA-N
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Patent
US06313310B1

Procedure details

3-Hydroxy-3-(2-pyridinyl)-1-propyne was prepared according to Method A above from 2-pyridine carboxaldehyde (1.0 g, 9.3 mmol) (Aldrich) in THF (50 mL) and ethynylmagnesium chloride (10 mmol, 20 mL, 0.5M solution in tetrahydrofuran) (Aldrich). (Yield 956 mg, 77%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[C:9]([Mg]Cl)#[CH:10]>C1COCC1>[OH:8][CH:7]([C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)[C:9]#[CH:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(#C)[Mg]Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C#C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.